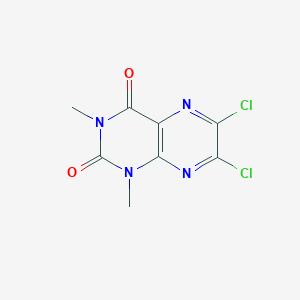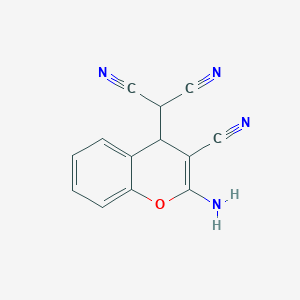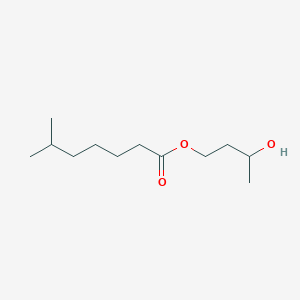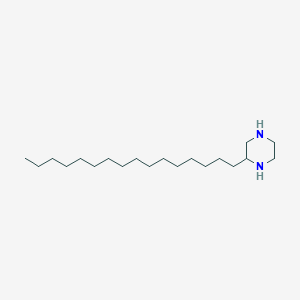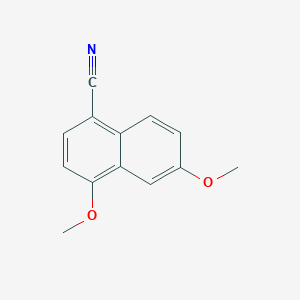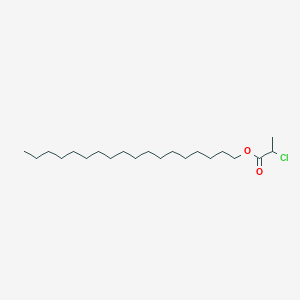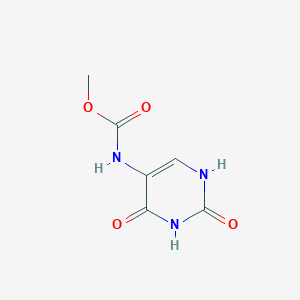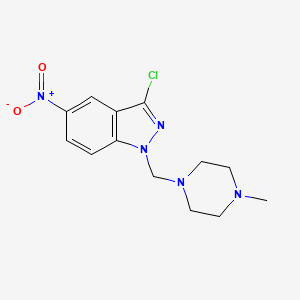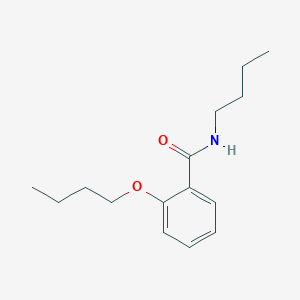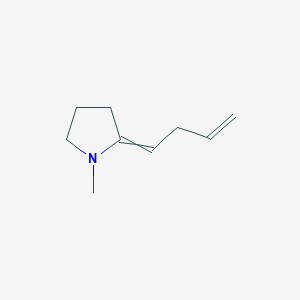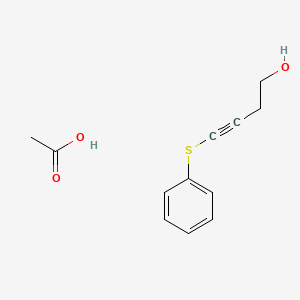
Acetic acid;4-phenylsulfanylbut-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-phenylsulfanylbut-3-yn-1-ol is an organic compound that combines the properties of acetic acid and a phenylsulfanyl-substituted butynol This compound is of interest due to its unique structure, which includes a carboxylic acid group, a phenylsulfanyl group, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylsulfanylbut-3-yn-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of 4-phenylsulfanylbut-3-yn-1-ol, which can be synthesized through the reaction of phenylthiol with 4-chlorobut-2-yne under basic conditions. The resulting product is then subjected to acetic acidification to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-phenylsulfanylbut-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;4-phenylsulfanylbut-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;4-phenylsulfanylbut-3-yn-1-ol involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the phenylsulfanyl and alkyne groups can participate in various chemical reactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylsulfanylbut-3-yn-1-ol: Lacks the acetic acid moiety but shares similar reactivity.
Phenylthiol: Contains the phenylsulfanyl group but lacks the alkyne and hydroxyl groups.
Acetic acid: Contains the carboxylic acid group but lacks the phenylsulfanyl and alkyne groups.
Uniqueness
Acetic acid;4-phenylsulfanylbut-3-yn-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the phenylsulfanyl group enhances its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
88695-33-4 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
acetic acid;4-phenylsulfanylbut-3-yn-1-ol |
InChI |
InChI=1S/C10H10OS.C2H4O2/c11-8-4-5-9-12-10-6-2-1-3-7-10;1-2(3)4/h1-3,6-7,11H,4,8H2;1H3,(H,3,4) |
InChI Key |
TVLVITLXZKWCHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)SC#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


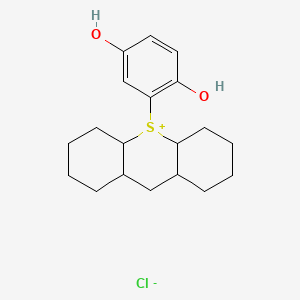
![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
